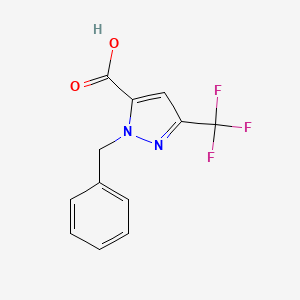

1-Benzyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Description

1-Benzyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a benzyl group at position 1, a trifluoromethyl (-CF₃) substituent at position 3, and a carboxylic acid (-COOH) group at position 4. Pyrazole derivatives are widely explored for their antiviral, antifungal, and anti-inflammatory activities .

Properties

IUPAC Name |

2-benzyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c13-12(14,15)10-6-9(11(18)19)17(16-10)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRLYNMNEMPYBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC(=N2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazones with trifluoromethyl ketones under acidic conditions. The reaction is often carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown significant potential in developing anti-inflammatory and analgesic drugs. For instance, studies have reported that certain pyrazole derivatives exhibit potent activity against angiotensin II receptors, which are crucial in regulating blood pressure and fluid balance. In particular, compounds derived from 1-benzyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid have demonstrated long-lasting oral activity in animal models, indicating their potential for therapeutic use in humans .

Table 1: Pharmacological Activities of Pyrazole Derivatives

| Compound | Activity | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | Angiotensin II receptor antagonist | 0.18 - 0.24 | |

| 1-Benzyl-3-butyl-1H-pyrazole-5-carboxylic acid | Anti-inflammatory | 0.20 |

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals. Its effectiveness in pest control and crop protection has been noted, enhancing agricultural productivity while minimizing environmental impact. The compound's ability to selectively target pests makes it a valuable component in developing sustainable agricultural practices .

Material Science

The compound also finds applications in material science, particularly in the formulation of polymers and coatings. Its incorporation improves thermal stability and mechanical properties of materials, making it suitable for high-performance applications. Research indicates that pyrazole derivatives can enhance the durability of materials used in various industrial applications .

Table 2: Material Properties Enhanced by Pyrazole Derivatives

| Property | Improvement Type | Application |

|---|---|---|

| Thermal Stability | Enhanced | High-performance polymers |

| Mechanical Strength | Improved | Coatings for industrial use |

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme inhibition and receptor binding. Researchers use it to gain insights into biological pathways and disease mechanisms. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest for understanding metabolic pathways involved in diseases .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of pyrazole derivatives derived from this compound. The results showed that these compounds significantly inhibited pro-inflammatory cytokines in vitro, suggesting their potential for treating inflammatory diseases .

Case Study 2: Agricultural Applications

Research on the use of this compound in agrochemicals highlighted its effectiveness against specific pests while being environmentally friendly. Field trials demonstrated improved crop yields with reduced pesticide application rates when using formulations containing this pyrazole derivative .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects. Detailed studies on its binding affinity and interaction with molecular targets are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 1

- 1-Benzyl vs. The methyl variant is a key intermediate in antifungal agents .

- This may improve membrane permeability but reduce solubility .

Substituent Variations at Position 3

- Trifluoromethyl (-CF₃) vs. tert-Butyl (-C(CH₃)₃): 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid (CAS 100957-85-5) replaces -CF₃ with a bulkier, non-polar tert-butyl group.

- 4-Fluorophenyl :

1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid introduces aromaticity and a fluorine atom, which may enhance π-π stacking interactions and moderate polarity. This variant is explored in kinase inhibitors .

Substituent Variations at Position 5

- Carboxylic Acid (-COOH) vs. Ester (-COOEt) :

Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS 1001519-11-4) replaces -COOH with an ethyl ester, increasing lipophilicity and bioavailability. Esters are often prodrugs, hydrolyzed in vivo to the active carboxylic acid form .

Hybrid Structures and Complex Modifications

- Benzoic Acid Hybrid :

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid (CAS 910037-16-0) conjugates the pyrazole with a benzoic acid moiety, creating a planar structure with dual hydrogen-bonding sites. This design is relevant for enzyme inhibition .

Data Table: Key Properties of Compared Compounds

| Compound Name | Substituents (Position) | Molecular Formula | CAS Number | Key Properties/Applications | References |

|---|---|---|---|---|---|

| 1-Benzyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 1-Benzyl, 3-CF₃, 5-COOH | C₁₂H₁₀F₃N₂O₂ | Not provided | Antiviral lead compound | [6, 12, 18] |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 1-Methyl, 3-CF₃, 5-COOH | C₆H₅F₃N₂O₂ | 128694-63-3 | Antifungal intermediate | [18] |

| 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid | 1-Benzyl, 3-C(CH₃)₃, 5-COOH | C₁₅H₁₈N₂O₂ | 100957-85-5 | Hydrophobicity-focused analogs | [6, 12] |

| 2-[1-Methyl-3-CF₃-1H-pyrazol-5-yl]benzoic acid | 1-Methyl, 3-CF₃, benzoic acid | C₁₂H₉F₃N₂O₂ | 910037-16-0 | Enzyme inhibition studies | [9] |

| Ethyl 1-ethyl-3-CF₃-1H-pyrazole-5-carboxylate | 1-Ethyl, 3-CF₃, 5-COOEt | C₈H₉F₃N₂O₂ | 1001519-11-4 | Prodrug candidate | [15] |

Biological Activity

1-Benzyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest due to its potential biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Chemical Formula : C₁₄H₁₁F₃N₂O₂

- Molecular Weight : 270.21 g/mol

- CAS Number : 881693-05-6

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anti-inflammatory and analgesic properties.

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, a series of pyrazole derivatives, including this compound, were evaluated for their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2).

| Compound | COX-2 IC50 (μg/mL) | Selectivity Index |

|---|---|---|

| This compound | 0.02 - 0.04 | High |

| Diclofenac | 54.65 | Reference |

The compound demonstrated significant COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM, indicating its potential as a selective COX-2 inhibitor compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Analgesic Activity

In addition to anti-inflammatory effects, the compound was also tested for analgesic properties. In vivo studies using carrageenan-induced paw edema models showed that it effectively reduced pain and inflammation.

Case Studies

A notable study by Abdellatif et al. synthesized a new series of pyrazole derivatives, including this compound. They assessed its safety and efficacy through histopathological examinations and found minimal degenerative changes in vital organs, suggesting gastrointestinal safety .

Furthermore, another study indicated that compounds with similar structures exhibited potent anti-inflammatory activity with low toxicity profiles, reinforcing the potential therapeutic applications of this compound .

The mechanism underlying the biological activity of this compound appears to involve the inhibition of COX enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. The presence of the trifluoromethyl group enhances binding affinity and selectivity towards COX-2 over COX-1, which is beneficial for reducing side effects commonly associated with non-selective NSAIDs .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-Benzyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multicomponent reactions or cyclization strategies. For example, analogous pyrazole-carboxylic acids are synthesized using palladium-catalyzed cross-coupling reactions to introduce aryl/benzyl groups . Key steps include:

- Precursor selection : Start with trifluoromethyl-substituted pyrazole intermediates.

- Benzylation : Use benzyl halides or Suzuki-Miyaura coupling for regioselective benzyl group introduction .

- Carboxylic acid formation : Hydrolysis of ester intermediates under alkaline conditions (e.g., NaOH/EtOH) .

- Optimization : Adjust catalysts (e.g., Pd(PPh₃)₄), solvents (DMF/H₂O mixtures), and temperatures (80–120°C) to improve yield and purity .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl group integration, trifluoromethyl singlet at ~δ -60 ppm in ¹⁹F NMR) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using C18 columns and UV detection .

- X-ray Crystallography : Resolve solid-state conformation and hydrogen-bonding networks, critical for understanding reactivity .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₁₂H₁₀F₃N₂O₂: 278.07 g/mol) .

Q. How can researchers assess the compound’s potential biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against kinases or hydrolases (e.g., IC₅₀ determination via fluorescence-based assays) .

- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines to evaluate antiproliferative effects .

- SAR Studies : Compare activity of derivatives with modified benzyl/trifluoromethyl groups .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during benzylation or trifluoromethylation?

- Methodological Answer :

- Directing Groups : Use temporary protecting groups (e.g., Boc) to control substitution sites .

- Metal-Mediated Coupling : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for precise functionalization .

- Electrophilic Trifluoromethylation : Utilize Umemoto’s reagent or Togni’s reagent for selective CF₃ introduction .

Q. How can contradictory data in synthesis yields or biological activity be resolved?

- Methodological Answer :

- Reaction Reproducibility : Ensure anhydrous conditions and inert atmospheres (N₂/Ar) to minimize side reactions .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., debenzylated intermediates) .

- Dose-Response Validation : Repeat biological assays with standardized protocols (e.g., triplicate runs, positive controls) .

Q. What computational tools predict the compound’s reactivity or binding modes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina .

- ADMET Prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How does the benzyl group’s electronic nature influence the carboxylic acid’s acidity and reactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.